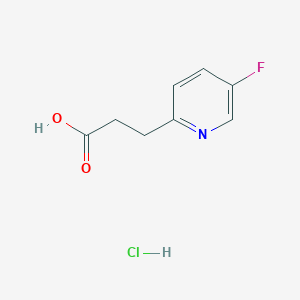

3-(5-Fluoropyridin-2-yl)propanoic acid;hydrochloride

Description

Properties

IUPAC Name |

3-(5-fluoropyridin-2-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2.ClH/c9-6-1-2-7(10-5-6)3-4-8(11)12;/h1-2,5H,3-4H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZIDHJYUBMMNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)CCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoropyridin-2-yl)propanoic acid;hydrochloride typically involves the nucleophilic substitution of a fluorine atom onto a pyridine ring. One common method involves the reaction of 5-fluoropyridine with a propanoic acid derivative under acidic conditions to form the desired product . The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoropyridin-2-yl)propanoic acid;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Drug Development Building Block

3-(5-Fluoropyridin-2-yl)propanoic acid; hydrochloride is utilized as a building block in the synthesis of more complex pharmaceutical compounds. Its structure allows for modifications that can lead to the development of novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.

Kynurenine 3-Monooxygenase Inhibition

Recent studies have highlighted the compound's role as an inhibitor of kynurenine 3-monooxygenase (KMO), an enzyme involved in the metabolism of tryptophan. Inhibiting KMO has potential therapeutic implications for treating conditions such as depression and anxiety. For instance, research demonstrated that derivatives of this compound exhibited significant inhibitory activity against KMO, with a reported pIC50 value indicating strong potency .

Pharmacology

Biological Activity Assessment

The pharmacological profile of 3-(5-Fluoropyridin-2-yl)propanoic acid; hydrochloride has been investigated in various biological systems. Studies have shown that it interacts with specific receptors and enzymes, influencing metabolic pathways related to neurotransmitter regulation. This interaction suggests potential applications in treating psychiatric disorders .

Case Study: Efficacy in Animal Models

In preclinical trials, this compound was administered to animal models exhibiting symptoms of anxiety and depression. The results indicated a marked improvement in behavioral outcomes, supporting its potential use as a therapeutic agent in humans .

Agricultural Applications

Herbicide Development

The compound has been explored for its utility in herbicide formulations. Its effectiveness against specific weed species makes it a candidate for developing selective herbicides that minimize damage to crops while effectively controlling weed growth.

Chemical Properties and Reactivity

The chemical reactivity of 3-(5-Fluoropyridin-2-yl)propanoic acid; hydrochloride allows for various synthetic modifications:

- Oxidation: Can be oxidized to form carboxylic acid derivatives.

- Reduction: Reduction reactions yield alcohol or amine products.

- Substitution: The fluorine atom can be substituted with other functional groups, enhancing its versatility as a synthetic intermediate.

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Medicinal Chemistry | Drug development building block | Used to synthesize complex pharmaceuticals targeting various diseases |

| Pharmacology | Kynurenine 3-monooxygenase inhibition | Significant effects observed in preclinical models |

| Agricultural Sciences | Herbicide formulations | Effective against specific weeds |

| Chemical Reactions | Synthetic modifications | Versatile reactivity allows for diverse applications |

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyridin-2-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Physicochemical Properties

- Fluorine Impact: The 5-fluoropyridin-2-yl group in 3-(5-Fluoropyridin-2-yl)propanoic acid hydrochloride likely increases lipophilicity (logP ~1.5–2.0) compared to non-fluorinated analogs, improving membrane permeability .

- Acidity: The propanoic acid moiety (pKa ~4.5–5.0) ensures ionization at physiological pH, aiding solubility in aqueous environments .

- Thermal Stability: Hydrochloride salts generally exhibit higher melting points (>200°C) than free acids, as seen in related compounds like 3-(2-tert-butyl-1H-benzodiazol-1-yl)propanoic acid hydrochloride .

Biological Activity

3-(5-Fluoropyridin-2-yl)propanoic acid hydrochloride is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a fluorine atom in its structure is thought to enhance its pharmacological properties, influencing various biological pathways and interactions.

- Molecular Formula : C₈H₉ClFNO₂

- Molecular Weight : 205.61 g/mol

- Structure : The compound features a pyridine ring substituted with fluorine, which is linked to a propanoic acid moiety.

The biological activity of 3-(5-Fluoropyridin-2-yl)propanoic acid hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom enhances the compound's ability to form stable covalent bonds, which may influence the activity of various biochemical pathways, including:

- Pharmacokinetics : Fluorinated compounds often exhibit improved metabolic stability and bioavailability, making them suitable candidates for drug development.

- Biochemical Pathways : The compound may affect neurotransmitter systems and other signaling pathways through its interactions with target proteins.

Biological Activities

Research indicates that 3-(5-Fluoropyridin-2-yl)propanoic acid hydrochloride exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown antimicrobial properties against various pathogens, including Candida albicans and Staphylococcus aureus .

- Neuroactive Potential : There is emerging evidence that fluorinated pyridines can interact with neurotransmitter receptors, potentially influencing neurological functions .

- Antioxidant Properties : Similar compounds have been evaluated for their antioxidant capabilities, which could be relevant for therapeutic applications in oxidative stress-related diseases .

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of 3-(5-Fluoropyridin-2-yl)propanoic acid hydrochloride. Below are key findings from recent research:

Pharmacokinetic Studies

Studies on pharmacokinetics indicate that the compound may exhibit favorable absorption and distribution characteristics, which are critical for therapeutic efficacy. The incorporation of fluorine is known to improve metabolic stability, potentially leading to prolonged action in biological systems .

Q & A

Basic Research Questions

Q. What methodologies are recommended for determining the solubility and partition coefficient (logP) of 3-(5-Fluoropyridin-2-yl)propanoic acid hydrochloride?

- Methodological Answer : Use the shake-flask method with HPLC-UV quantification. Prepare saturated solutions in buffers (pH 1–7.4) and octanol, equilibrate at 25°C, and analyze phases via reverse-phase HPLC with calibration curves. For logP, calculate the ratio of concentrations in octanol and aqueous phases. Validation should include triplicate measurements and comparison with computational models (e.g., ACD/Labs) .

Q. What safety protocols are critical when handling 3-(5-Fluoropyridin-2-yl)propanoic acid hydrochloride in the laboratory?

- Methodological Answer : Use chemical fume hoods for synthesis and handling. Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation by using NIOSH-certified respirators if dust is generated. Store in airtight containers at 2–8°C. For spills, neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste .

Q. How can researchers optimize the synthesis of this compound to achieve >95% purity?

- Methodological Answer : Employ a coupling reaction using HATU or EDC with Boc-protected intermediates to minimize side products. Deprotect with trifluoroacetic acid (TFA) under nitrogen, followed by hydrochloride salt formation in diethyl ether. Purify via recrystallization (ethanol/water) or flash chromatography (C18 silica, 0.1% TFA in acetonitrile/water). Monitor purity by LC-MS (≥95% area) .

Advanced Research Questions

Q. How does the fluoropyridinyl moiety influence the compound’s binding affinity to PPARγ receptors compared to non-fluorinated analogs?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using PPARγ’s crystal structure (PDB: 3DZY). Compare binding energies and hydrogen-bond interactions with fluorinated vs. non-fluorinated derivatives. Validate via competitive radioligand assays (³H-rosiglitazone displacement) in HEK293 cells expressing PPARγ .

Q. What analytical strategies resolve discrepancies in NMR data for this compound’s stereochemical configuration?

- Methodological Answer : Use NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm spatial proximity of the fluoropyridinyl and propanoic acid groups. Compare experimental ¹³C NMR shifts with DFT-calculated spectra (Gaussian 16, B3LYP/6-31G* basis set). Chiral HPLC (Chiralpak IA column, hexane/isopropanol) can verify enantiopurity .

Q. How does pH (1–10) affect the stability of 3-(5-Fluoropyridin-2-yl)propanoic acid hydrochloride, and what degradation products form?

- Methodological Answer : Conduct forced degradation studies at 37°C in buffers (HCl, phosphate, NaOH). Monitor degradation via UPLC-PDA-MS at 0, 24, 48, and 72 hours. Major degradation products (e.g., defluorinated derivatives or hydrolyzed propanoic acid) are identified using high-resolution MS/MS and compared with synthetic standards .

Q. What in vivo models are suitable for studying the compound’s pharmacokinetics and metabolite profiling?

- Methodological Answer : Use Sprague-Dawley rats (IV/PO administration). Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours. Extract metabolites with acetonitrile precipitation and analyze via LC-QTOF-MS. Identify phase I metabolites (e.g., hydroxylation) and phase II conjugates (glucuronides) using MetaboLynx .

Q. How can researchers validate the compound’s role in inhibiting transthyretin fibril formation?

- Methodological Answer : Use thioflavin-T fluorescence assays with recombinant transthyretin. Incubate the compound (0.1–100 µM) with pre-formed fibrils and monitor fluorescence decay. Confirm structural changes via TEM and circular dichroism. Compare IC₅₀ values with clinical inhibitors (e.g., tafamidis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.